4-[4-(5-methyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine
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Overview
Description
4-[4-(5-methyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine is a heterocyclic compound that features both oxazole and triazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
The synthesis of 4-[4-(5-methyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine typically involves multiple steps, including the formation of the oxazole and triazole rings, followed by their integration into the final structure. Common synthetic routes include:
Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving β-hydroxy amides.
Formation of the Triazole Ring: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Integration into the Final Structure: The oxazole and triazole rings are then coupled with a piperazine derivative and a pyrimidine ring under specific reaction conditions.
Chemical Reactions Analysis
4-[4-(5-methyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying enzyme interactions and receptor binding.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-[4-(5-methyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole and triazole rings facilitate binding to these targets, leading to inhibition or activation of biological pathways. This compound can modulate pathways involved in inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Similar compounds include other triazole and oxazole derivatives, such as:
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal with a triazole ring.
Rufinamide: An antiepileptic drug with a triazole ring.
Compared to these compounds, 4-[4-(5-methyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine is unique due to its combination of oxazole and triazole rings, which may confer distinct biological activities and therapeutic potentials .
Properties
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N8O2/c1-11-6-12(20-25-11)15(24)22-4-2-21(3-5-22)13-7-14(18-9-17-13)23-10-16-8-19-23/h6-10H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKNCLJTZHPYLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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